(Z)-2-(3-isopropyl-2-(isopropylimino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-11(2)19-18-21(12(3)4)17(23)15(24-18)10-16(22)20-14-8-6-13(5)7-9-14/h6-9,11-12,15H,10H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYSRFPNYGKKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC(C)C)S2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-isopropyl-2-(isopropylimino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the compound's biological activity, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone core structure, which is known for diverse biological activities. The presence of the isopropyl and p-tolyl groups contributes to its lipophilicity and potential receptor interactions.
Research indicates that compounds with thiazolidinone structures often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Thiazolidinones can act as enzyme inhibitors by binding to active sites on target enzymes, thus preventing substrate binding and catalysis. For example, studies have shown that related compounds can inhibit proteases effectively.
- Antimicrobial Activity : Thiazolidinediones are noted for their bactericidal properties against both Gram-positive and Gram-negative bacteria. The structural modifications in this compound may enhance its antimicrobial efficacy .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating various thiazolidinedione derivatives showed that certain compounds exhibited significant antimicrobial activity, outperforming standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values indicated strong bactericidal effects, suggesting that structural modifications in thiazolidinones could lead to enhanced bioactivity .
- Enzyme Inhibition Mechanism : The compound's mechanism as an enzyme inhibitor was explored through molecular docking studies, which revealed stable interactions with target enzymes. The introduction of specific functional groups (like trifluoromethyl) was found to improve binding affinity and specificity, enhancing the compound's overall efficacy in biological systems.
- CNS Activity : Research on related thiazolidinedione derivatives indicated their potential as central nervous system depressants with low acute toxicity levels. Behavioral models demonstrated antinociceptive effects, suggesting that these compounds may interact with opioid receptors to mediate pain relief .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of thiazolidinones, including the target compound, often involves the condensation of isocyanides with various amines or aldehydes. The structural features of thiazolidinones contribute significantly to their biological activities. The presence of the thiazolidine ring, along with functional groups like the isopropylimino moiety and p-tolyl group, enhances the compound's reactivity and potential as a pharmacophore.
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazolidinones have shown effectiveness against various bacterial and fungal strains. The compound's structure allows for interaction with microbial cell membranes and inhibition of cell wall synthesis.
- Anti-inflammatory Properties : Several studies have demonstrated that thiazolidinones can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Potential : Thiazolidinone derivatives have been investigated for their ability to induce apoptosis in cancer cells. Their mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation.
- Antiviral Effects : Some derivatives have shown promise against viral infections by inhibiting viral replication or entry into host cells.
Antimicrobial Activity
A study conducted by researchers synthesized various thiazolidinone derivatives, including (Z)-2-(3-isopropyl-2-(isopropylimino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide. The antimicrobial efficacy was evaluated against Staphylococcus aureus and Candida albicans, showing significant inhibition zones compared to control groups. The structure-activity relationship indicated that modifications on the thiazolidine ring enhanced antimicrobial potency .
Anti-inflammatory Mechanism
In a separate investigation, the anti-inflammatory effects of thiazolidinones were assessed in a murine model of arthritis. The administration of (Z)-2-(3-isopropyl-2-(isopropylimino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Another study focused on the anticancer properties of thiazolidinone derivatives, where (Z)-2-(3-isopropyl-2-(isopropylimino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide was tested against various cancer cell lines. Results indicated that the compound induced apoptosis via caspase activation, highlighting its potential as a chemotherapeutic agent .
Table 1: Biological Activities of Thiazolidinone Derivatives
| Activity Type | Compound Tested | Result |
|---|---|---|
| Antimicrobial | (Z)-2-(3-isopropyl-2-(isopropylimino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide | Significant inhibition against S. aureus and C. albicans |
| Anti-inflammatory | Same as above | Reduced IL-6 and TNF-alpha levels |
| Anticancer | Same as above | Induced apoptosis in cancer cell lines |
Q & A
Q. What are the optimized synthetic routes for (Z)-2-(3-isopropyl-2-(isopropylimino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide?
A common method involves refluxing thiazolidinone precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and acetic acid under controlled conditions. For example, equimolar reactants in acetic acid (20 mL) heated under reflux for 2–5 hours yield crystalline products, followed by recrystallization from DMF/EtOH (yield ~81%) . Alternative routes may use ZnCl₂ as a catalyst with mercaptoacetic acid in 1,4-dioxane under reflux (10–12 hours) to form thiazolidinone cores .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.68–7.76 ppm), isopropyl groups (δ 1.13–1.28 ppm), and oxo/imino groups (δ 167.9–176.9 ppm in ¹³C NMR) .
- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the thiazolidinone and imino moieties .
- Elemental Analysis : Percentages of C, H, and N should align with theoretical values (e.g., C: 62.51%, H: 4.24%, N: 14.02%) .
Advanced Research Questions
Q. What strategies are effective for analyzing biological activity (e.g., enzyme inhibition)?
Evaluate urease inhibition via in vitro assays using jack bean urease. Compounds with thioxothiazolidinyl-acetamide scaffolds show IC₅₀ values <10 µM, attributed to interactions with the enzyme’s active site nickel center. Activity correlates with electron-withdrawing substituents on the aryl group . For kinase inhibition , assess binding affinity using fluorescence polarization or X-ray crystallography to map interactions with ATP-binding pockets .
Q. How can researchers resolve contradictions in yield or stereochemical outcomes during synthesis?
Discrepancies often arise from:
- Reaction time/temperature : Prolonged reflux (>5 hours) may degrade acid-sensitive groups, reducing yields .
- Catalyst choice : ZnCl₂ enhances cyclization efficiency but may promote side reactions (e.g., epimerization) .
- Solvent polarity : Polar aprotic solvents (DMF) favor imino-thiazolidinone tautomerization, stabilizing the (Z)-configuration .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
- Substituent variation : Modify the p-tolyl group with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups to assess effects on bioactivity .
- Scaffold hybridization : Fuse thiazolidinone cores with coumarin or indole moieties to enhance π-π stacking with target proteins .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with urease or kinases .
Q. How can potential side reactions during synthesis be mitigated?
- Byproduct formation : Use anhydrous conditions to prevent hydrolysis of the imino group.
- Oxidative degradation : Add antioxidants (e.g., BHT) during reflux in acetic acid .
- Stereochemical control : Optimize reaction pH (5–6) to favor kinetically controlled (Z)-isomer formation .
Methodological Considerations
Q. What are the best practices for solubility and formulation in biological assays?
- Solubility : Dissolve in DMSO (stock solution: 10 mM) and dilute with PBS (pH 7.4) to avoid precipitation .
- Stability : Store at −20°C under inert gas (N₂) to prevent oxidation of the thiazolidinone ring .
Q. How should researchers validate purity and stability during long-term storage?
- HPLC : Monitor degradation using a C18 column (mobile phase: MeCN/H₂O, 70:30 v/v; retention time ~8.2 minutes) .
- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and check for hydrolyzed byproducts (e.g., open-chain acetamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
